2,3,5-Trimethylanisole

Beschreibung

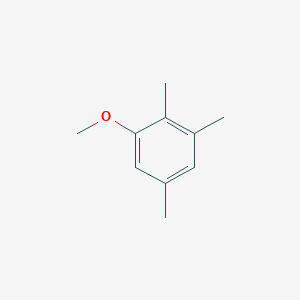

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-2,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONIZVBKXHWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174441 | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-61-8 | |

| Record name | 1-Methoxy-2,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5-Trimethylanisole (CAS No. 20469-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylanisole, a substituted aromatic ether. The document details its chemical and physical properties, provides established protocols for its synthesis and analysis, and explores its potential, albeit currently limited, role in the broader context of medicinal chemistry and drug development. While direct biological activity data for this compound is scarce, this guide discusses the significance of its structural motifs, such as the methoxy group, in pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The information is presented to support researchers in organic synthesis, medicinal chemistry, and drug discovery in understanding and utilizing this compound.

Chemical and Physical Properties

This compound, also known as 1-methoxy-2,3,5-trimethylbenzene, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical databases.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20469-61-8 | [2] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 84.5-85 °C (at 7 mmHg) | [3] |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Data Type | Key Data Points | Reference(s) |

| ¹³C NMR (δC, ppm) | 11.60, 20.03, 21.38 (CH₃); 110.52 (C6), 119.95 (C2), 124.92 (C4), 137.32 (C3), 137.54 (C5), 157.43 (C1) | [3] |

| Elemental Analysis | Calculated (%): C 79.96; H 9.39. Measured (%): C 79.87; H 9.35 | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the methylation of the corresponding phenol, 2,3,5-trimethylphenol. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis via Alkylation of 2,3,5-Trimethylphenol

This protocol is based on the alkylation of 2,3,5-trimethylphenol using dimethyl carbonate.[3]

Materials:

-

2,3,5-Trimethylphenol (100 mmol)

-

Dimethyl carbonate (300 mmol)

-

Catalyst (e.g., 3 mmol of Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈)

-

17 mL stainless steel high-pressure micro reactor

-

Alumina

-

Ethanol (for recrystallization, if necessary)

-

Distillation apparatus

Procedure:

-

To a 17 mL stainless steel high-pressure micro reactor, sequentially add the catalyst (3 mmol), 2,3,5-trimethylphenol (100 mmol), and dimethyl carbonate (300 mmol).

-

Seal the reactor and heat it to 180°C for 1 hour.

-

After the reaction is complete, cool the reactor to room temperature and carefully open it.

-

Filter the reaction mixture through a layer of alumina to remove the catalyst.

-

Remove the unreacted dimethyl carbonate by distillation.

-

Purify the residue by distillation under reduced pressure or by recrystallization from ethanol to yield 1-methoxy-2,3,5-trimethylbenzene (this compound).

A 99% yield has been reported for this reaction.[3]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Experimental Protocol: GC-MS Analysis

The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.

-

Dissolve or dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.

GC-MS Conditions (starting point for optimization):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 240°C at 10°C/min

-

Hold at 240°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Role in Drug Development and Medicinal Chemistry

Phenol ethers are commonly found in pharmaceutical compounds.[4] The methoxy group can act as a hydrogen-bond acceptor but not a donor, which can influence a molecule's ability to adhere to Lipinski's rule of five for oral bioavailability.[5] Furthermore, the methoxy group can impact a drug's metabolic stability and its binding affinity to biological targets.[6][7]

The precursor to this compound, 2,3,5-trimethylphenol, is a known intermediate in the synthesis of Vitamin E (α-tocopherol).[8][][10] This highlights the utility of the trimethyl-substituted phenolic core in the synthesis of biologically important molecules.

While this compound itself may not be a lead compound, it can be considered a valuable building block in synthetic and medicinal chemistry. Its aromatic ring can be further functionalized, and the methoxy group can be used as a handle for chemical modifications or as a bioisosteric replacement for other functional groups to modulate the properties of a lead compound.[11][12][13][14][15]

Caption: Conceptual role of the methoxy group and aromatic ring in drug-target interactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[1]

-

Hazards: May cause skin and eye irritation.[1] Avoid inhalation of vapors.

Conclusion

This compound is a readily synthesizable aromatic ether with well-defined chemical and physical properties. While its direct application in drug development is not prominently documented, its structural features, particularly the trimethyl-substituted phenyl ring and the methoxy group, are relevant to medicinal chemistry. This guide provides the necessary technical information for researchers to synthesize, analyze, and potentially utilize this compound as a building block in the design and synthesis of new chemical entities with potential biological activity. Further research into the biological effects of this compound and its derivatives could unveil novel applications in pharmaceutical research.

References

- 1. Trimethylanisole [chembk.com]

- 2. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Phenol ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. Bioisosterism - Drug Design Org [drugdesign.org]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

- 15. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

An In-depth Technical Guide to 2,3,5-Trimethylanisole: Chemical Properties and Potential for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethylanisole, a substituted aromatic compound, presents a unique scaffold for potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and synthesis methodologies. While direct biological activities and involvement in specific signaling pathways are not extensively documented in current literature, this paper explores the potential pharmacological significance of the methoxy and trimethyl-substituted benzene moiety based on established principles of drug design. Detailed experimental protocols for its synthesis are provided, alongside a proposed workflow for investigating its bioactivity, to facilitate further research into this compound's therapeutic potential.

Core Chemical and Physical Properties

This compound, also known as 1-methoxy-2,3,5-trimethylbenzene, is a colorless liquid characterized by a pungent aroma. It is soluble in organic solvents such as ether and benzene.[1] The core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [3] |

| CAS Number | 20469-61-8 | [2] |

| Appearance | Colorless liquid with a pungent aroma | [1] |

| Boiling Point | 213-216 °C (at 760 mmHg) | [1] |

| 84.5-85 °C (at 7 mmHg) | [4] | |

| Density | 0.97 g/cm³ | [1] |

| Refractive Index | 1.518-1.520 | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, benzene) | [1] |

| Stability | Stable at room temperature | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides characteristic signals for the ten carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 157.43 | C1 (C-O) |

| 137.54 | C5 (Aromatic C-CH₃) |

| 137.32 | C3 (Aromatic C-CH₃) |

| 124.92 | C4 (Aromatic C-H) |

| 119.95 | C2 (Aromatic C-CH₃) |

| 110.52 | C6 (Aromatic C-H) |

| 21.38 | C-CH₃ |

| 20.03 | C-CH₃ |

| 11.60 | C-CH₃ |

Source: ChemicalBook[4]

Other Spectroscopic Data

Synthesis and Reactivity

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported:

-

Alkylation of Toluene: This industrial method involves the reaction of toluene with methanol in the presence of an acidic catalyst.[1]

-

Alkylation of 2,3,5-Trimethylphenol: This laboratory-scale synthesis provides a more direct route to the target molecule.

A detailed experimental protocol for the alkylation of 2,3,5-trimethylphenol is provided below.

Experimental Protocol: Alkylation of 2,3,5-Trimethylphenol

This procedure details the synthesis of this compound via the methylation of 2,3,5-trimethylphenol using dimethyl carbonate.

Materials:

-

2,3,5-Trimethylphenol

-

Dimethyl carbonate

-

Catalyst (e.g., Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈)

-

17 mL stainless steel high-pressure micro reactor

-

Alumina

-

Ethanol

Procedure:

-

To a 17 mL stainless steel high-pressure micro reactor, add the catalyst (3 mmol), 2,3,5-trimethylphenol (100 mmol), and dimethyl carbonate (300 mmol).[4]

-

Seal the reactor and heat it to 180°C for 1 hour.[4]

-

After the reaction is complete, cool the reactor to room temperature.

-

Open the reactor and filter the reaction mixture through a layer of alumina.[4]

-

Remove the unreacted dimethyl carbonate by distillation.[4]

-

Purify the residue by distillation under reduced pressure or recrystallization from ethanol to yield 1-methoxy-2,3,5-trimethylbenzene.[4]

Reactivity Profile

This compound is a relatively stable compound at room temperature.[1] However, it should be handled with care as it is incompatible with strong oxidants, and reactions with such agents should be avoided to prevent the risk of fire or explosion.[1]

Potential in Drug Development

While there is a lack of direct evidence for the biological activity of this compound in the current body of scientific literature, the structural motifs present in the molecule—a methoxy group and multiple methyl groups on a benzene ring—are of significant interest in medicinal chemistry.

The Role of the Methoxy Group in Drug Design

The methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][6][7]

-

Improved Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability, strategic placement can also modulate the metabolic profile of a drug candidate.[1]

-

Enhanced Binding Affinity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[1]

-

Increased Lipophilicity: The methyl component of the methoxy group can increase lipophilicity, which can be advantageous for crossing biological membranes.

The Influence of Methyl Groups in Medicinal Chemistry

The presence of methyl groups on an aromatic ring can also impart desirable properties to a drug candidate:

-

Steric Shielding: Methyl groups can sterically hinder metabolically labile positions on the aromatic ring, thereby increasing the metabolic stability and half-life of a compound.

-

Enhanced Potency: The "magic methyl" effect describes the often-unexpected significant increase in binding affinity and potency that can result from the addition of a methyl group to a lead compound.[6]

Given these considerations, this compound represents a valuable starting point or fragment for the design of novel therapeutic agents. Its specific substitution pattern may offer a unique combination of steric and electronic properties that could be exploited for targeted drug design.

Proposed Workflow for Biological Activity Screening

To explore the therapeutic potential of this compound, a systematic screening process is recommended. The following diagram outlines a general workflow for identifying and characterizing its potential biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20469-61-8 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,3,5-Trimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,5-trimethylanisole, an aromatic organic compound. It details its molecular structure, physicochemical properties, spectroscopic data, and established synthesis protocols. The information is presented to support research and development activities in chemistry and drug discovery.

Molecular Structure and Identifiers

This compound, also known as 1-methoxy-2,3,5-trimethylbenzene, is an aromatic ether.[1][2] Its structure consists of a benzene ring substituted with three methyl groups at positions 2, 3, and 5, and a methoxy group at position 1. This substitution pattern is key to its chemical properties and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 1-methoxy-2,3,5-trimethylbenzene | [2] |

| Chemical Formula | C₁₀H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 150.22 g/mol | [2][4][6] |

| CAS Number | 20469-61-8 | [1][4] |

| SMILES | CC1=CC(=C(C(=C1)OC)C)C | [2][3] |

| InChI | InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3 | [2][3][4] |

| InChIKey | AWONIZVBKXHWJP-UHFFFAOYSA-N | [2][3][4] |

| Synonyms | Anisole, 2,3,5-trimethyl; 1-Methoxy-2,3,5-trimethyl-benzene | [1][4] |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, including its physical properties and spectroscopic signatures which are crucial for its identification and characterization in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless Oil | [7] |

| Boiling Point | 84.5-85 °C | at 7 mmHg[6] |

| XlogP (Predicted) | 3.0 | [3] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value | Details |

| ¹³C NMR (δC, ppm) | 11.60, 20.03, 21.38 (CH₃); 110.52 (C6), 119.95 (C2), 124.92 (C4), 137.32 (C3), 137.54 (C5), 157.43 (C1) | [6] |

| Kovats Retention Index | 1208 | Standard non-polar column[2][4] |

| Predicted Collision Cross Section (CCS, Ų) | 129.0 ([M+H]⁺), 138.9 ([M+Na]⁺), 133.7 ([M-H]⁻) | Calculated using CCSbase[3] |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. These protocols provide a basis for laboratory preparation of the compound.

This protocol is based on the reaction of 2,3,5-trimethylphenol with methyl iodide.

Methodology:

-

Dissolution: Dissolve 10 g of 2,3,5-trimethylphenol and 10.4 ml of methyl iodide in 100 ml of Dimethyl Sulfoxide (DMSO).[8]

-

Base Addition: Under ice-cooling, add 5.6 g of 60% sodium hydride in oil to the mixture.[8]

-

Reaction: Stir the mixture at room temperature to allow the reaction to proceed to completion.[8]

-

Work-up and Purification: (Standard work-up procedures would follow, typically involving quenching the reaction, extraction with an organic solvent, washing, drying, and purification by distillation or chromatography, though these specific steps are not detailed in the source).

This method utilizes a metal carbonyl catalyst for the alkylation of 2,3,5-trimethylphenol.

Methodology:

-

Reactant Charging: In a 17 mL stainless steel high-pressure micro-reactor, add 3 mmol of a catalyst (Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈), 100 mmol of 2,3,5-trimethylphenol, and 300 mmol of dimethyl carbonate.[6]

-

Reaction Conditions: Seal the reactor and heat it to 180°C for 1 hour.[6]

-

Initial Filtration: After the reaction, cool the reactor to room temperature, open it, and filter the reaction mixture through an alumina layer.[6]

-

Purification: Remove the unreacted dimethyl carbonate by distillation. The resulting residue can be further purified by distillation under atmospheric or reduced pressure, or by recrystallization from ethanol to yield 1-methoxy-2,3,5-trimethylbenzene.[6] The reported yield for this method is 99%.[6]

Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D structure of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound | 20469-61-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Methoxy-2,3,5-trimethylbenzene (2,3,5-Trimethylanisole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-2,3,5-trimethylbenzene, commonly known as 2,3,5-trimethylanisole. It covers its chemical identity, physicochemical properties, synthesis protocols, and potential applications in organic synthesis relevant to the pharmaceutical and chemical industries.

Chemical Identity and Properties

1-Methoxy-2,3,5-trimethylbenzene is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group and three methyl groups at positions 2, 3, and 5. The IUPAC name for this compound is 1-methoxy-2,3,5-trimethylbenzene .[1] It is also referred to by synonyms such as this compound and Benzene, 1-methoxy-2,3,5-trimethyl-.[1][2][3]

This compound is a colorless liquid or oil with a pungent aroma.[3][4] It is soluble in organic solvents like ether and benzene and exhibits good stability at room temperature.[4]

Table 1: Physicochemical and Spectroscopic Data for 1-Methoxy-2,3,5-trimethylbenzene

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-2,3,5-trimethylbenzene | [1] |

| CAS Number | 20469-61-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless liquid/oil | [3][4] |

| Boiling Point | 84.5-85 °C (at 7 mmHg) | [5] |

| ¹³C NMR (δC, ppm) | 11.60, 20.03, 21.38 (CH₃); 110.52 (C6), 119.95 (C2), 124.92 (C4), 137.32 (C3), 137.54 (C5), 157.43 (C1) | [5] |

| Kovats Retention Index | Standard non-polar: 1208; Semi-standard non-polar: 1238 | [1] |

Synthesis Protocol: Alkylation of 2,3,5-Trimethylphenol

A high-yield synthesis of 1-methoxy-2,3,5-trimethylbenzene can be achieved through the alkylation of 2,3,5-trimethylphenol using dimethyl carbonate.[5] This method has a reported yield of 99%.[5]

Experimental Protocol:

-

Reactant Charging: To a 17 mL stainless steel high-pressure micro-reactor, sequentially add:

-

3 mmol of a catalyst (Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈).

-

100 mmol of 2,3,5-trimethylphenol.

-

300 mmol of dimethyl carbonate.[5]

-

-

Reaction: Seal the reactor and heat it to 180°C for 1 hour.[5]

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature.

-

Open the reactor and filter the reaction mixture through a layer of alumina.

-

Remove the unreacted dimethyl carbonate by distillation.

-

The resulting residue can be purified by distillation under atmospheric or reduced pressure, or by recrystallization from ethanol to yield pure 1-methoxy-2,3,5-trimethylbenzene.[5]

-

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Synthesis workflow for 1-methoxy-2,3,5-trimethylbenzene.

Applications in Research and Development

1-Methoxy-2,3,5-trimethylbenzene serves as a valuable intermediate in organic synthesis.[5] Its substituted benzene ring structure makes it a useful building block for the synthesis of more complex molecules. In drug discovery, such intermediates are crucial for modifying lead compounds to improve their efficacy, toxicity profile, and pharmacokinetic properties.[]

While direct applications in signaling pathways have not been extensively documented for this specific molecule, its utility lies in the construction of novel chemical entities that may interact with biological targets. The controlled synthesis of derivatives from 1-methoxy-2,3,5-trimethylbenzene allows for the systematic exploration of chemical space in the search for new therapeutic agents.[7]

The compound is also utilized in the fragrance industry for its unique aroma.[4]

The logical relationship for its potential role in drug discovery is outlined in the diagram below.

Caption: Potential utility in synthetic chemistry and drug discovery.

Safety and Handling

1-Methoxy-2,3,5-trimethylbenzene is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Code | Description | Classification | Reference |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [1] |

Handling Precautions:

-

Avoid inhalation or contact with skin and eyes.[4]

-

Use appropriate personal protective equipment (PPE), including protective gloves, goggles, and clothing.[4]

-

Handle in a well-ventilated area.

-

Store away from heat and strong oxidizing agents in a cool, well-ventilated place.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 20469-61-8 [chemicalbook.com]

- 7. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

An In-depth Technical Guide to 1-Methoxy-2,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methoxy-2,3,5-trimethylbenzene (also known as 2,3,5-trimethylanisole), a compound of interest in organic synthesis. This document details its known physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. While direct biological applications and its role in specific signaling pathways are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

Chemical and Physical Properties

1-Methoxy-2,3,5-trimethylbenzene is a substituted aromatic ether. Its core structure consists of a benzene ring with one methoxy and three methyl substituents. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties.

Table 1: General and Physical Properties of 1-Methoxy-2,3,5-trimethylbenzene

| Property | Value | Source(s) |

| IUPAC Name | 1-Methoxy-2,3,5-trimethylbenzene | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 20469-61-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Appearance | Colorless Oil | [2] |

| Boiling Point | 213-216 °C (at 760 mmHg) | [2] |

| 84.5-85 °C (at 7 mmHg) | [4] | |

| Density | 0.97 g/cm³ | [2] |

| Refractive Index | 1.518-1.520 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 1-Methoxy-2,3,5-trimethylbenzene.

Table 2: Spectral Data for 1-Methoxy-2,3,5-trimethylbenzene

| Spectrum Type | Data | Source(s) |

| ¹³C NMR | δ (ppm): 11.60, 20.03, 21.38 (CH₃); 110.52 (C6), 119.95 (C2), 124.92 (C4), 137.32 (C3), 137.54 (C5), 157.43 (C1) | [4] |

| ¹H NMR | Data not explicitly available in the searched literature. Expected signals would include singlets for the three methyl groups and the methoxy group, and two singlets or a pair of doublets for the aromatic protons. | |

| Infrared (IR) | The NIST WebBook indicates that an IR spectrum is available, but the actual spectrum was not found in the search results. Expected absorptions would include C-H stretching from the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. | [5] |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available, including [M+H]⁺ at 151.11174 and [M]⁺ at 150.10391. The fragmentation pattern would likely involve the loss of methyl and methoxy radicals. | [6] |

Experimental Protocols

Synthesis of 1-Methoxy-2,3,5-trimethylbenzene

A documented method for the synthesis of 1-Methoxy-2,3,5-trimethylbenzene involves the alkylation of 2,3,5-trimethylphenol with dimethyl carbonate.[4]

3.1.1 Materials and Reagents

-

2,3,5-Trimethylphenol

-

Dimethyl carbonate

-

Catalyst: Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈

-

Ethanol (for recrystallization)

-

Alumina

3.1.2 Equipment

-

17 mL stainless steel high-pressure micro reactor

-

Heating apparatus

-

Filtration setup

-

Distillation apparatus (for atmospheric or reduced pressure)

-

Rotary evaporator

3.1.3 Procedure

-

Charging the Reactor: To the 17 mL stainless steel high-pressure micro reactor, sequentially add 3 mmol of the chosen catalyst (Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈), 100 mmol of 2,3,5-trimethylphenol, and 300 mmol of dimethyl carbonate.

-

Reaction: Seal the reactor and heat it to 180°C for 1 hour.

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature and carefully open it.

-

Filter the reaction mixture through a layer of alumina.

-

Remove the unreacted dimethyl carbonate by distillation.

-

The resulting residue can be further purified by distillation under atmospheric or reduced pressure, or by recrystallization from ethanol.

-

-

Product: This procedure yields 1-Methoxy-2,3,5-trimethylbenzene with a reported yield of 99%.[4]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature concerning the biological activity, metabolic pathways, and involvement in signaling pathways of 1-Methoxy-2,3,5-trimethylbenzene. Research on related compounds, such as the parent trimethylbenzenes, has explored their metabolism and toxicological profiles. For instance, the metabolism of trimethylbenzenes primarily involves the hydroxylation of a methyl group followed by oxidation to a dimethylbenzoic acid, which is then conjugated and excreted.[7] However, the influence of the methoxy group on the metabolism and biological activity of the trimethylbenzene scaffold remains an area for future investigation.

Derivatives of a related compound, 1,3,5-trimethoxybenzene, have shown potential as anticancer agents, highlighting the importance of the methoxybenzene moiety in medicinal chemistry.[8] This suggests that 1-Methoxy-2,3,5-trimethylbenzene could be a valuable scaffold for the synthesis of novel therapeutic agents, warranting further biological evaluation.

Safety Information

1-Methoxy-2,3,5-trimethylbenzene is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [2] |

Conclusion

1-Methoxy-2,3,5-trimethylbenzene is a well-characterized compound from a chemical and physical standpoint, with established synthetic routes. However, a significant gap exists in the understanding of its biological properties and potential applications in drug development. This guide consolidates the available technical information to serve as a valuable resource for researchers. The lack of biological data presents a clear opportunity for future research to explore the potential of this compound and its derivatives as novel therapeutic agents. Further investigation into its bioactivity, metabolic fate, and interaction with cellular signaling pathways is highly encouraged.

References

- 1. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 20469-61-8 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 7. Benzene, 2-methoxy-1,3,5-trimethyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,3,5-Trimethylanisole (CAS No: 20469-61-8), a substituted aromatic ether. Accurate knowledge of these properties is fundamental for its application in organic synthesis, materials science, and as a reference standard in analytical chemistry. This document consolidates key quantitative data into a structured format and presents detailed, standardized experimental protocols for their determination, ensuring reproducibility and accuracy in a laboratory setting.

Introduction

This compound, also known as 1-methoxy-2,3,5-trimethylbenzene, is an organic compound with the molecular formula C₁₀H₁₄O.[1] Its structure consists of a benzene ring substituted with three methyl groups and one methoxy group. Understanding its physical characteristics, such as boiling point, density, and solubility, is critical for predicting its behavior in various chemical processes, designing purification methods, ensuring safe handling and storage, and for its use in the development of new chemical entities. This guide serves as a centralized resource for this essential data.

Physical and Chemical Properties

The physical properties of this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₁₀H₁₄O | - | [1] |

| Molecular Weight | 150.22 g/mol | - | [1] |

| Appearance | Colorless liquid/oil | - | [2][3] |

| Boiling Point | 213-216 °C | At 760 mmHg | [3] |

| 84.5-85 °C | At 7 mmHg | [4] | |

| 220.90 °C | Estimated | [5] | |

| Density | 0.97 g/cm³ | - | [3] |

| Refractive Index (n_D) | 1.518 - 1.520 | At 20 °C | [3] |

| Water Solubility | 50.8 mg/L | At 25 °C (Estimated) | [5] |

| logP (Octanol/Water) | 3.510 | Estimated | [5] |

| Vapor Pressure | 0.200 mmHg | At 25 °C (Estimated) | [5] |

| Flash Point | 80.90 °C (178.00 °F) | Closed Cup (Estimated) | [5] |

| Kovats Retention Index | 1208 | Standard non-polar column | [1] |

| 1238 | Semi-standard non-polar column | [1] |

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6][7]

-

Apparatus: Thiele tube, thermometer (calibrated), small test tube (e.g., fusion tube), capillary tube (sealed at one end), heat-resistant rubber band or thread, mineral oil, and a heat source (Bunsen burner or hot plate).

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Add a small amount (approx. 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using the rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, immersing the sample in the oil.

-

Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform heating.

-

As the temperature approaches the boiling point, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][7] Record this temperature.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[8]

-

Determination of Density (Pycnometer Method)

This gravimetric method provides a highly precise measurement of liquid density.[9]

-

Apparatus: Pycnometer (specific gravity bottle with a capillary stopper), analytical balance (±0.0001 g), constant temperature water bath, and thermometer.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).[10]

-

Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature bath (e.g., 20 °C) to allow it to equilibrate.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

Empty and dry the pycnometer again. Fill it with this compound in the same manner.

-

Equilibrate the pycnometer containing the sample in the constant temperature bath to the same temperature.

-

Dry the exterior and weigh the pycnometer filled with the sample (m₃).

-

Calculate the density of the sample using the formula: Density_sample = ((m₃ - m₁) / (m₂ - m₁)) * Density_water

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property that relates to the purity of the sample.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp or white light with compensator), and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[11]

-

Connect the refractometer prisms to the constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow time for equilibration.[12]

-

Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.

-

Place 2-3 drops of this compound onto the surface of the lower measuring prism.[11]

-

Gently close the prism assembly and ensure the liquid spreads to form a thin, uniform film.

-

Adjust the light source for optimal illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

If using white light, turn the compensator drum to eliminate any color fringes at the borderline, creating a sharp black-and-white boundary.[13]

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.[2][5]

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker or magnetic stirrer, analytical balance, centrifuge, and a suitable analytical instrument (e.g., GC-MS, HPLC) for concentration measurement.

-

Procedure:

-

A preliminary test is conducted to determine the approximate solubility and equilibration time.[5]

-

Add an excess amount of this compound to a flask containing purified water. The amount should be sufficient to ensure a saturated solution with undissolved substance present after equilibration.

-

Seal the flask and place it in a constant temperature shaker or on a stirrer, protected from light, at a controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours, determined from the preliminary test).

-

After equilibration, allow the mixture to stand to let the phases separate. Centrifugation is used to separate the undissolved organic phase from the aqueous solution.

-

Carefully collect a sample from the clear aqueous phase.

-

Analyze the concentration of this compound in the aqueous sample using a pre-calibrated analytical method.

-

The measured concentration represents the water solubility of the compound at the test temperature.

-

Conclusion

This guide provides essential, high-quality data on the physical properties of this compound and outlines the standardized experimental protocols required for their verification. The provided information is crucial for professionals in research and development, enabling accurate modeling, safe handling, and effective use of this compound in various scientific applications. Adherence to these standardized methods will ensure the generation of reliable and comparable data across different laboratories.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. oecd.org [oecd.org]

- 3. energyinst.org [energyinst.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. studylib.net [studylib.net]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. hinotek.com [hinotek.com]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. Abbe refractometer operation method and precautions [en1.nbchao.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 2,3,5-trimethylanisole (CAS No. 20469-61-8), with a focus on its boiling and melting points. This document is intended to be a valuable resource for professionals in research and development who require accurate and detailed information on this compound.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below. These values are essential for understanding the compound's physical behavior, which is critical for its application in various experimental and industrial settings.

| Property | Value | Conditions | Source |

| Boiling Point | 220.90 °C (estimated) | 760.00 mm Hg | [1] |

| 84.5-85 °C | 7 mm Hg | [2] | |

| Melting Point | Not available | - | |

| Molecular Formula | C₁₀H₁₄O | - | |

| Molecular Weight | 150.22 g/mol | - | |

| CAS Number | 20469-61-8 | - | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its boiling and melting points are provided below. These protocols are based on established organic chemistry techniques.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the alkylation of 2,3,5-trimethylphenol with dimethyl carbonate.[2]

Materials:

-

2,3,5-trimethylphenol (100 mmol)

-

Dimethyl carbonate (300 mmol)

-

Catalyst (3 mmol of Mn₂(CO)₁₀, W(CO)₆, or Co₂(CO)₈)

-

17 mL stainless steel high-pressure micro reactor

-

Alumina

-

Ethanol (for recrystallization, if applicable)

Procedure:

-

To the stainless steel high-pressure micro reactor, sequentially add the catalyst, 2,3,5-trimethylphenol, and dimethyl carbonate.

-

Seal the reactor and heat it to 180°C for 1 hour.

-

After the reaction is complete, cool the reactor to room temperature.

-

Open the reactor and filter the reaction mixture through a layer of alumina.

-

Remove the unreacted dimethyl carbonate via distillation.

-

The resulting residue can be further purified by distillation under atmospheric or reduced pressure, or by recrystallization from ethanol to yield 1-methoxy-2,3,5-trimethylbenzene (this compound).

Determination of Boiling Point (Micro-Scale Method)

The boiling point of a liquid can be determined using a small amount of the substance with the Thiele tube method.[5]

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (e.g., 0-250 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire

-

Bunsen burner or other heat source

-

Sample of this compound (~0.5 mL)

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Insert the thermometer and the attached sample tube into the Thiele tube, with the sample positioned in the main body of the tube.

-

Gently heat the side arm of the Thiele tube to induce circulation of the mineral oil and ensure even heating.

-

Observe the capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube. Record this temperature.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus, such as a Mel-Temp apparatus.[6] Although this compound is a liquid at room temperature, this general procedure is provided for context and for solids in general.

Materials:

-

Mel-Temp apparatus or similar

-

Capillary tubes

-

Solid organic compound sample

Procedure:

-

Ensure the solid sample is finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

Visualizations

The following diagrams illustrate the logical workflow for the physicochemical characterization and the synthesis of this compound.

Caption: Workflow for determining the boiling and melting points of this compound.

Caption: Process flow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 2,3,5-Trimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5-trimethylanisole, a compound of interest in various chemical and pharmaceutical research fields. Due to its aromatic ether structure, understanding its solubility characteristics in both aqueous and organic media is crucial for its application in synthesis, formulation, and biological studies.

Core Properties of this compound

This compound is an aromatic organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 20469-61-8 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 213-216 °C |

| Density | 0.97 g/mL |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, an estimated aqueous solubility is known. The compound is qualitatively described as being soluble in various organic solvents such as ether and benzene.[1]

The following table summarizes the available quantitative solubility data and provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/L) | Solubility (g/100mL) | Molar Solubility (mol/L) |

| Water | 25 | 50.8 (estimated)[2] | ~0.005 | ~0.00034 |

| Ethanol | 25 | Data not available | ||

| Methanol | 25 | Data not available | ||

| Acetone | 25 | Data not available | ||

| Dichloromethane | 25 | Soluble (quantitative data not available) | ||

| Chloroform | 25 | Soluble (quantitative data not available) | ||

| Tetrahydrofuran | 25 | Soluble (quantitative data not available) | ||

| Toluene | 25 | Data not available | ||

| Hexane | 25 | Data not available |

Note: The solubility in organic solvents is expected to be significantly higher than in water due to the "like dissolves like" principle, as this compound is a predominantly non-polar molecule.[3][4] Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in various solvents. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][5][6][7]

Objective

To determine the saturation solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of analytical grade

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, GC-FID, or HPLC)

Procedure: Shake-Flask Method

-

Preparation of Solvent: Place a known volume of the desired solvent into a glass vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. An excess is ensured by observing a separate phase of the solute, indicating that a saturated solution will be formed.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A period of 24 to 72 hours is generally recommended to ensure thermodynamic equilibrium is achieved.[1]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow for the separation of the undissolved solute. To ensure complete separation of the undissolved phase from the saturated solution, either centrifugation or filtration can be employed.

-

Centrifugation: Centrifuge the vials at a moderate speed until a clear supernatant is obtained.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter to remove any undissolved droplets of this compound.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax, GC-FID, or HPLC), analyze the standard solutions to generate a calibration curve.

-

Analysis of Saturated Solution: Analyze the clear, saturated filtrate or supernatant obtained from the phase separation step. It may be necessary to dilute the sample with the solvent to bring its concentration within the linear range of the calibration curve.

-

-

Calculation: Using the calibration curve, determine the concentration of this compound in the saturated solution. If the sample was diluted, remember to account for the dilution factor in the final calculation. The solubility can then be expressed in various units, such as g/100mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

2,3,5-Trimethylanisole safety data sheet (SDS)

An In-Depth Technical Guide to the Safety of 2,3,5-Trimethylanisole

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 20469-61-8), intended for researchers, scientists, and professionals in drug development. The document details hazard classifications, physical and chemical properties, handling procedures, and emergency responses.

Identification and Physical Properties

This compound, also known as 1-Methoxy-2,3,5-trimethylbenzene, is a colorless liquid with a pungent aroma.[1] It is used in organic synthesis and as an additive in the flavor and fragrance industry.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Methoxy-2,3,5-trimethylbenzene | [3] |

| CAS Number | 20469-61-8 | [3] |

| Molecular Formula | C₁₀H₁₄O | [3][4] |

| Molecular Weight | 150.22 g/mol | [3][5] |

| Appearance | Colorless oil/liquid | [1][5] |

| Boiling Point | 213-216 °C (@ 760 mmHg) | [5] |

| 84.5-85 °C (@ 7 mmHg) | [2] | |

| Density | 0.97 g/cm³ | [5] |

| Refractive Index | 1.518 - 1.520 | [5] |

| Flash Point | 80.9 °C (178 °F) (estimated) | [6] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane).[5] Insoluble in water.[1] | [1][5] |

Hazard Identification and Classification

This compound is classified as an irritant according to the Globally Harmonized System (GHS). The primary hazards are irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

| Warning |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]

Precautionary Statements: For a full list of precautionary statements (P-codes) including prevention, response, storage, and disposal, refer to the ECHA C&L Inventory.[3] Key preventative statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/eye protection/face protection).[3][5]

Toxicology and Health Effects

The primary health effects associated with this compound are irritant in nature, consistent with its GHS classification.

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Data not available | Not classified |

| Acute Dermal Toxicity | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | Not classified |

| Skin Corrosion/Irritation | Irritant | Category 2 |

| Serious Eye Damage/Irritation | Serious Irritant | Category 2A |

| Respiratory Irritation | May cause irritation | STOT SE Category 3 |

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not public, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.

-

Skin Irritation (OECD Test Guideline 404): This test evaluates the potential for a substance to cause reversible inflammatory changes to the skin.[7] A single dose of the substance is applied to the skin of a test animal (historically the albino rabbit) for a set period (e.g., 4 hours).[8] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[7] The severity and reversibility of the skin reactions determine the classification.[8]

-

Eye Irritation (OECD Test Guideline 405): This guideline assesses the potential for a substance to produce reversible or irreversible changes in the eye.[9][10] A single dose is applied to the conjunctival sac of one eye in an animal (typically an albino rabbit), with the other eye serving as a control.[11] The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals for up to 21 days to assess the severity and reversibility of any damage.[10] A tiered testing strategy, including in vitro methods, is recommended to minimize animal use.[12]

-

In Vitro Alternatives (OECD TGs 431 & 439): Modern safety testing emphasizes non-animal methods. The In Vitro Skin Corrosion Test (OECD TG 431) uses a reconstructed human epidermis (RhE) model to identify corrosive chemicals by measuring cell viability after exposure.[13][14] Similarly, the In Vitro Skin Irritation Test (OECD TG 439) uses an RhE model to distinguish irritants from non-irritants.[15] These methods are crucial components of a weight-of-evidence approach to classification.[13]

Caption: A generalized workflow for toxicological hazard assessment.

Safe Handling and Exposure Control

Proper handling procedures are critical to minimize risk when working with this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): The selection of PPE is dependent on the nature and scale of the work being performed.

Caption: Decision workflow for selecting appropriate PPE.

-

Safe Handling & Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Keep containers tightly closed when not in use. Avoid reaction with strong oxidizing agents to prevent fire or explosion.[1]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1] Keep containers sealed to prevent moisture contamination and release of vapors.

Emergency Procedures

First Aid Measures

Immediate action is required in case of accidental exposure.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If feeling unwell, seek medical advice. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice/attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).

-

Specific Hazards: The substance is combustible. Vapors may be heavier than air and could travel to an ignition source.

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal according to local regulations.

Caption: Step-by-step protocol for responding to an accidental spill.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 20469-61-8 [chemicalbook.com]

- 3. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 2,3,5-trimethyl anisole, 20469-61-8 [thegoodscentscompany.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. senzagen.com [senzagen.com]

- 15. thepsci.eu [thepsci.eu]

A Technical Guide to the Spectral Data of 2,3,5-Trimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,3,5-Trimethylanisole (CAS No: 20469-61-8), a compound relevant in organic synthesis.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure:

Spectral Data Summary

The following sections present the core spectral data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Solvent: Not specified in the source.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 157.43 | C1 (C-OCH₃) |

| 119.95 | C2 (C-CH₃) |

| 137.32 | C3 (C-CH₃) |

| 124.92 | C4 (Ar-H) |

| 137.54 | C5 (C-CH₃) |

| 110.52 | C6 (Ar-H) |

| Not specified | -OCH₃ |

| 21.38 | Ar-CH₃ |

| 20.03 | Ar-CH₃ |

| 11.60 | Ar-CH₃ |

Data sourced from ChemicalBook.[1]

¹H NMR Spectral Data

Predicted data based on typical chemical shifts for similar structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~6.7-6.9 | Singlet | 1H | Ar-H |

| ~6.6-6.8 | Singlet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2950-3000 | Strong | C-H stretch | sp³ C-H (methyl groups) |

| ~3000-3100 | Medium | C-H stretch | sp² C-H (aromatic) |

| ~1600, ~1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Aryl ether |

| Below 1500 | Complex | Fingerprint Region | Unique molecular vibrations |

Data is characteristic for substituted anisoles and aromatic compounds.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 150.10 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M-CH₃]⁺ |

| 107 | Medium | [M-CH₃-CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Monoisotopic Mass: 150.104465066 Da.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.

-

To ensure a homogeneous magnetic field, the solution must be free of any solid particles. Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans (NS), pulse sequence, and relaxation delay (d₁).[5] For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.

-

Infrared (IR) Spectroscopy Protocol (Thin Film Method)

This protocol describes the thin solid or liquid film method, a common technique for obtaining the IR spectrum of a pure organic compound.

-

Sample Preparation:

-

If the sample is a solid, dissolve a small amount (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Place one to two drops of the solution (or the pure liquid if the sample is not a solid) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[6]

-

-

Instrument Setup:

-

Place the salt plate into the sample holder within the FT-IR spectrometer's sample compartment.[6]

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency.[8]

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to the specific molecule.[9]

-

Mass Spectrometry (MS) Protocol (Electrospray Ionization)

This protocol outlines a general procedure for analyzing a small molecule using a mass spectrometer with an electrospray ionization (ESI) source, often coupled with liquid chromatography (LC/MS).

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[10]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[10]

-

The sample must be free of inorganic salts and particulates, as these can interfere with the ESI process and contaminate the instrument.[10]

-

Transfer the final diluted solution to an appropriate autosampler vial.

-

-

Instrument Setup:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

In the ESI source, the sample solution is nebulized into a fine spray of charged droplets.

-

A high voltage is applied, and with the aid of a drying gas, the solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

-

Data Acquisition:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

Data can be acquired in full scan mode to detect all ions within a mass range or in a targeted mode like multiple reaction monitoring for quantitative analysis.[11]

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information about the molecule.

-

References

- 1. This compound | 20469-61-8 [chemicalbook.com]

- 2. This compound | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. amherst.edu [amherst.edu]